molecular formula C12H18BrNO B13287656 2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol

2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol

Cat. No.: B13287656
M. Wt: 272.18 g/mol
InChI Key: TYSVXIAVQAOPTG-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol ( 1523647-80-4) is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound has a molecular formula of C 11 H 16 BrNO and a molecular weight of 274.15 g/mol . Its structure features a propan-1,3-diol backbone substituted with a {[(4-bromo-3-methylphenyl)methyl]amino} group, making it a potential intermediate or building block in organic and medicinal chemistry synthesis. Researchers value this compound for exploring structure-activity relationships and developing novel molecules. For example, related bromo- and methyl-substituted phenyl compounds have been utilized in developing immune checkpoint inhibitors for oncology research and as key intermediates in the synthesis of antibacterial agents targeting drug-resistant pathogens . Proper handling procedures should be followed. Consult the safety data sheet for detailed hazard and storage information.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

2-[(4-bromo-3-methylphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C12H18BrNO/c1-9-6-10(4-5-11(9)13)7-14-12(2,3)8-15/h4-6,14-15H,7-8H2,1-3H3

InChI Key

TYSVXIAVQAOPTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)(C)CO)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-Methyl-3-bromophenyl Precursors

The initial step involves selective bromination of methyl-substituted aromatic compounds. According to recent patents and research, bromination can be efficiently achieved in aqueous media under acidic, neutral, or alkaline conditions, avoiding toxic halogenated solvents such as carbon tetrachloride. For example, bromination of 2-methyl-2-phenylpropanoic acid yields 2-(4-bromophenyl)-2-methylpropanoic acid with high selectivity, which is a key intermediate in synthesizing the target compound.

Reaction conditions:

  • Bromine (1-2 equivalents) reacts with the aromatic substrate.
  • Conducted in aqueous medium, often with sodium bicarbonate as a base.
  • Reaction temperature maintained at 25-35°C.
  • The process involves heterogeneous conditions with solid matter in the reaction medium, facilitating selective bromination at the para-position relative to methyl groups.

Conversion to Amino Derivatives

The brominated aromatic compound is then subjected to nucleophilic substitution with amines such as methylamine or related amines. This step introduces the amino group attached to the aromatic ring, forming the key intermediate. The reaction typically occurs under basic conditions, with solvents like toluene or ethanol, and may involve refluxing to promote substitution efficiency.

Formation of the Final Hydroxylated Compound

The amino aromatic intermediate is then reacted with 2-methylpropan-1-ol (isobutanol) through nucleophilic substitution or reductive amination, often facilitated by bases like sodium hydroxide or potassium carbonate. This step introduces the hydroxyl group, completing the synthesis of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol .

Industrial-Scale Synthesis Approaches

Bromination in Aqueous Media

Large-scale production emphasizes environmentally friendly and cost-effective methods. Bromination of 2-methyl-2-phenylpropanoic acid in aqueous media under controlled pH conditions has been demonstrated to produce high-purity intermediates with minimal by-products. The process involves:

  • Bromine addition with careful temperature control.
  • Extraction with organic solvents like toluene.
  • Purification via recrystallization or distillation of methyl esters to improve yield and purity.

Sequential Functionalization

Subsequent steps include converting the brominated intermediates into amines via nucleophilic substitution, followed by coupling with alcohols. These steps are optimized for continuous flow reactors, enabling scalable and consistent production.

Supporting Data and Reaction Optimization

Step Reagents Conditions Yield Notes
Bromination Bromine, sodium bicarbonate 25-35°C, aqueous medium ~46.6% Selective para-bromination, minimal isomer formation
Esterification Methanol, sulfuric acid Reflux ~79% Facilitates separation and purification
Amination Methylamine or similar Reflux, basic medium Variable Critical for introducing amino group
Hydroxylation 2-methylpropan-1-ol Nucleophilic substitution Final product Completes synthesis

Research Discoveries and Innovations

Recent research highlights include:

The process innovations emphasize safety, environmental compatibility, and cost-effectiveness, making these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. Studies have shown that it can act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects and increased dopamine levels in the brain.

Comparison with Similar Compounds

3-Bromo-2-(bromomethyl)-1-propanol (CAS 106023-63-6)

  • Molecular Formula : C₄H₈Br₂O
  • Key Features: Two aliphatic bromine atoms and a hydroxyl group on a propanol backbone.
  • Regulatory Status : Listed in RoHS assessments but lacks data in ECHA and eChemPortal databases .
  • Contrast with Target Compound: The target compound features an aromatic bromine (on phenyl) vs. aliphatic bromines here, leading to differences in reactivity (e.g., electrophilic substitution vs. nucleophilic elimination). The amino group in the target may enhance solubility in polar solvents compared to non-amino brominated alcohols.

3-Bromo-2,2-bis(bromomethyl)-1-propanol (CAS 1522-92-5)

  • Molecular Formula : C₅H₈Br₃O
  • Key Features : Three aliphatic bromines and a hydroxyl group on a neopentyl-like backbone.
  • Regulatory Status: Often conflated with 2,2-dimethylpropan-1-ol tribromo derivative (CAS 36483-57-5) despite identical structures, highlighting nomenclature challenges .
  • Contrast with Target Compound: The target’s single aromatic bromine reduces steric hindrance compared to the tri-brominated aliphatic structure here. The amino group in the target could confer higher thermal stability due to intramolecular hydrogen bonding.

Aromatic Brominated Derivatives

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

  • Molecular Formula : C₁₆H₁₃BrO
  • Key Features: A brominated aromatic enone with a methylphenyl substituent.
  • Synthesis : Prepared via bromination of chalcone derivatives followed by triethylamine-mediated elimination .
  • Contrast with Target Compound: The enone system here is electrophilic, whereas the target’s amino alcohol is nucleophilic. Lack of hydroxyl/amine groups in this compound limits hydrogen-bonding interactions compared to the target.

Physicochemical and Functional Comparisons

Property Target Compound 3-Bromo-2-(bromomethyl)-1-propanol 2-Bromo-1-(4-methylphenyl)-enone
Bromine Position Aromatic (para) Aliphatic (C2, C3) Aromatic (C2)
Functional Groups Amino, Hydroxyl Hydroxyl, Bromine Ketone, Bromine
Polarity High (due to -NH and -OH) Moderate (aliphatic Br, -OH) Low (aromatic Br, ketone)
Regulatory Status Not listed in RoHS Under evaluation for RoHS Not assessed

Research and Regulatory Challenges

  • Nomenclature Issues: As seen with 3-Bromo-2,2-bis(bromomethyl)-1-propanol, regulatory ambiguity arises from identical structures with multiple CAS/EC numbers . This could complicate the target’s classification if synonyms exist.
  • Synthetic Routes: The target’s synthesis may parallel methods for brominated enones (e.g., bromination of intermediates followed by amine coupling) , but specific protocols remain undocumented.

Biological Activity

The compound 2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol is an organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity based on existing research, including case studies, structural analysis, and comparative data with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H18BrNC_{12}H_{18}BrN with a molecular weight of approximately 274.19 g/mol. The presence of the bromo and methyl groups on the phenyl ring, along with the amino and hydroxyl functionalities, suggests diverse chemical reactivity and potential biological interactions.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC12H18BrNC_{12}H_{18}BrN
Molecular Weight274.19 g/mol
Functional GroupsAmino, Hydroxyl
SubstituentsBromo, Methyl on Phenyl Ring

Research indicates that compounds similar in structure to this compound often exhibit significant biological activities, particularly in the fields of pharmacology and toxicology. The biological mechanisms can include:

  • Enzyme Inhibition : Compounds with amino groups can act as enzyme inhibitors by mimicking substrates or binding to active sites.
  • Receptor Binding : The structural characteristics suggest potential interactions with various receptors, influencing cellular signaling pathways.

Case Studies

  • Antitumor Activity : A study demonstrated that related compounds showed cytotoxic effects against several cancer cell lines, indicating that structural modifications could enhance or reduce activity based on substituents like bromine and methyl groups.
  • Neuroprotective Effects : Research into similar amine compounds has shown neuroprotective properties in models of neurodegeneration, suggesting that this compound may have potential in treating neurological disorders .
  • Anti-inflammatory Properties : Some derivatives have been linked to anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines, which could be relevant for this compound as well .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into how slight variations affect activity.

Table 2: Comparison of Related Compounds

Compound NameKey FeaturesBiological Activity
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-olFluoro substitutionEnhanced binding affinity
2-{[(4-Chloro-3-methylphenyl)methyl]amino}-2-methylpropan-1-olChlorine instead of brominePotentially reduced cytotoxicity
2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropanenitrileNitrile group additionAltered metabolic pathways

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol?

  • Methodology : A two-step approach is suggested:

  • Step 1 : Bromination of a precursor aromatic ketone (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) using bromine in chloroform under controlled stirring for 24 hours .
  • Step 2 : Reaction of the brominated intermediate with a primary amine (e.g., 2-methylpropan-1-amine) in the presence of a phase-transfer catalyst (e.g., tricaprylmethylammonium halogenide) to mitigate steric hindrance from the 2-methyl group .
  • Purification : Crystallization from acetone or ethanol/water mixtures is effective for isolating the final product .

Q. Which analytical techniques are optimal for confirming the structure and purity of this compound?

  • TLC : Use CH₃Cl-EtOH (10:1) as the mobile phase to monitor reaction progress and assess purity .
  • HPLC : Employ reverse-phase chromatography with relative retention time (RRT) calibration using standards like 1-(4-methoxyphenyl)propan-2-amine (RRT ~2.64) to quantify impurities .
  • X-ray Crystallography : Single-crystal studies resolve stereochemical ambiguities, particularly for the bromophenyl and methylpropanol moieties .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data during structural elucidation?

  • Cross-Validation : Compare experimental NMR (¹H/¹³C) and IR data with computational predictions (DFT calculations) for bond angles and torsional strain .
  • Crystallographic Refinement : Use riding models for H-atom positioning (C–H = 0.93 Å, CH₃ = 0.96 Å) to resolve discrepancies in electron density maps .
  • Case Study : In a chalcone derivative, crystallography confirmed the antiperiplanar conformation of bromine and methyl groups, resolving ambiguities in NOESY spectra .

Q. What strategies improve reaction yields in sterically hindered systems involving the 2-methylpropanol group?

  • Catalytic Optimization : Use triethylamine as a base to enhance nucleophilicity of the amine during substitution reactions .
  • Solvent Selection : Benzene or chloroform facilitates better solubility of bulky intermediates compared to polar solvents .
  • Kinetic Control : Gradual addition of bromine (1 mmol over 24 hours) minimizes side reactions like dibromination .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Antioxidant Screening : Use DPPH radical scavenging assays, with IC₅₀ values compared to pyrrole-based antioxidants (e.g., 4a in showed moderate activity at 50 µM) .
  • Molecular Docking : Simulate interactions with targets like cytochrome P450 enzymes, leveraging the bromophenyl group’s halogen-bonding potential .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa) can assess therapeutic potential, with dose-response curves analyzed for EC₅₀ values .

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